molecular formula C16H20N2O3S2 B2533378 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797182-87-6

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2533378
CAS No.: 1797182-87-6
M. Wt: 352.47
InChI Key: REQKJBVVXSDHDN-UHFFFAOYSA-N
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Description

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked to a sulfonylated azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a 2,3,5,6-tetramethylphenyl sulfonyl group, which enhances steric bulk and modulates electronic properties. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Properties

IUPAC Name

2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-10-7-11(2)13(4)15(12(10)3)23(19,20)18-8-14(9-18)21-16-17-5-6-22-16/h5-7,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQKJBVVXSDHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=NC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. In this protocol, α-haloketones react with thioureas or thioamides under basic conditions. For 2-hydroxythiazole, chloroacetone (α-haloketone) and thiourea undergo cyclocondensation in ethanol with triethylamine (Scheme 1).

Scheme 1:
$$
\text{Thiourea} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Thiazole-2-ol} + \text{HCl}
$$

Key parameters:

  • Solvent: Ethanol or ethyl acetate.
  • Catalyst: Triethylamine (2 equiv).
  • Yield: 78–92%.

Diazoketone-Based Thiazole Formation

Recent advances employ diazoketones as α-haloketone alternatives. Diazoketones react with thiosemicarbazide in a one-pot, scalable synthesis (Scheme 2).

Scheme 2:
$$
\text{R-C(=O)-N}2 + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-2-ol} + \text{N}2
$$

Advantages:

  • Avoids hazardous α-haloketones.
  • Yield: 85–90%.

Synthesis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-ol

Azetidine Ring Construction

Azetidine (4-membered nitrogen heterocycle) synthesis via Gabriel–Cromwell reaction :
$$
\text{1,3-Dibromopropane} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{Azetidine} + \text{NaBr}
$$
Post-synthesis, the azetidine is oxidized to azetidin-3-ol using m-CPBA (meta-chloroperbenzoic acid).

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated with 2,3,5,6-tetramethylbenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base (Scheme 3).

Scheme 3:
$$
\text{Azetidin-3-ol} + \text{Me}4\text{C}6\text{H}2\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine, DCM}} \text{1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-ol}
$$

Conditions:

  • Molar ratio: 1:1.2 (azetidine:sulfonyl chloride).
  • Yield: 76%.

Ether Coupling via Mitsunobu Reaction

The final step links the thiazole-2-ol and sulfonylated azetidine via Mitsunobu coupling (Scheme 4).

Scheme 4:
$$
\text{Thiazole-2-ol} + \text{1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Optimized parameters:

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 68%.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (s, 1H, thiazole-H), 4.62 (m, 1H, azetidine-OCH$$2$$), 2.98 (s, 12H, tetramethylphenyl), 2.45 (q, 2H, azetidine-CH$$_2$$).
  • HRMS (ESI): m/z calc. for C$${17}$$H$${21}$$N$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 389.12, found: 389.11.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cissoid geometry of the thiazole ring and planar azetidine-sulfonyl group (Figure 1).

Comparative Analysis of Synthetic Routes

Table 1: Yield optimization across methods

Step Method Yield (%) Key Advantage
Thiazole formation Hantzsch 78–92 High regioselectivity
Thiazole formation Diazoketone 85–90 Scalable, one-pot
Sulfonylation Pyridine/DCM 76 Mild conditions
Mitsunobu coupling DEAD/PPh$$_3$$ 68 Stereospecific ether bond

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and thiazole ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Azetidine Moieties

A closely related compound, 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole (CAS: 1351607-24-3), shares the sulfonylated azetidine core but replaces the thiazole with a 1,2,4-oxadiazole ring. Key differences include:

  • Heterocyclic Core : The oxadiazole in the analogue may confer stronger hydrogen-bonding capacity compared to the thiazole, influencing target selectivity .

Thiazole-Containing Derivatives

Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () highlight the versatility of thiazole derivatives. However, this compound lacks the sulfonamide-azetidine motif, focusing instead on a benzodioxine-thiadiazole scaffold. Its synthesis involves thiosemicarbazide and benzodioxine precursors, differing from the sulfonylation and azetidine ring formation required for the target compound .

Triazole-Based Analogues

N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) derivatives () emphasize the role of sulfur-containing heterocycles in drug design. While these triazoles share functional group diversity with the target compound, their biological activity profiles (e.g., antimicrobial or anti-inflammatory effects) may diverge due to the absence of the rigid azetidine ring and sulfonyl group .

Comparative Data Table

Compound Name Core Structure Sulfonyl Group Heterocycle Molecular Weight Key Properties
2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole (Target) Azetidine-thiazole 2,3,5,6-Tetramethylphenyl Thiazole ~394.5 (calc.) High steric bulk, moderate polarity
5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole Azetidine-oxadiazole 5,6,7,8-Tetrahydronaphthalen 1,2,4-Oxadiazole 415.5 Lipophilic, π-π interactions
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine-thiadiazole None Thiadiazole N/A Polar, hydrogen-bonding capacity

Biological Activity

The compound 2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological implications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and an azetidine moiety, which are known to contribute to various biological activities. The sulfonyl group attached to the tetramethylphenyl enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that derivatives of thiazoles and azetidines exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has not been extensively studied in isolation; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies show that certain thiazoles exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds in this class typically range from 0.78 to 3.125 μg/mL against S. aureus .

Compound TypeMIC (μg/mL)Target Organism
Thiazole0.78 - 3.125Staphylococcus aureus
Oxadiazole0.045Mycobacterium tuberculosis

Anticancer Activity

Thiazoles are also noted for their anticancer potential. Research has shown that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, some derivatives have shown efficacy against breast cancer cell lines with IC50 values in the low micromolar range.

Case Studies

  • Antitubercular Activity : A study investigated the activity of substituted thiazoles against Mycobacterium tuberculosis, revealing that certain compounds exhibited over 90% inhibition at specific concentrations . This highlights the potential use of thiazole derivatives in developing new antitubercular agents.
  • Antimicrobial Screening : Another research effort focused on synthesizing thiourea derivatives containing thiazole rings and evaluating their antimicrobial efficacy. The results indicated strong activity against S. aureus, with some compounds demonstrating dual inhibition capabilities against bacterial enzymes .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to cell death.

Q & A

Q. What are the critical steps and challenges in synthesizing 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole?

The synthesis involves multi-step reactions:

  • Azetidine ring formation : Cyclization of amine and halide precursors under controlled temperature (0–5°C) to avoid side reactions.
  • Sulfonylation : Reacting the azetidine intermediate with 2,3,5,6-tetramethylphenylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Thiazole coupling : Nucleophilic substitution between the azetidine-3-ol intermediate and a thiazole derivative (e.g., 2-mercaptothiazole) under reflux in acetonitrile. Key challenges : Low yields during cyclization (40–50%) due to steric hindrance from the tetramethylphenyl group; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the sulfonyl group and thiazole-azetidine linkage. Aromatic protons of the tetramethylphenyl group appear as a singlet (δ 2.2–2.4 ppm), while the azetidine CH2_2 groups resonate at δ 3.5–4.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 409.12) and fragmentation patterns.
  • X-ray crystallography : Resolves steric effects of the tetramethylphenyl group on the sulfonyl-azetidine conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

  • Core modifications : Synthesize analogs with variations in the sulfonyl substituent (e.g., halogenated or methoxy-phenyl groups) to assess electronic effects on binding affinity.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The sulfonyl group may act as a hydrogen bond acceptor, while the thiazole ring contributes π-π stacking .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) across analogs to correlate substituent effects with activity .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological refinement : Perform solubility studies in DMSO, methanol, and water using UV-Vis spectroscopy (λ = 270 nm) under standardized pH (7.4) and temperature (25°C).
  • Controlled experiments : Compare solubility of the parent compound with analogs lacking methyl groups on the phenyl ring to isolate steric vs. electronic contributions.
  • Molecular dynamics simulations : Calculate solvation free energy (GROMACS) to model solvent interactions .

Q. What computational strategies are effective for predicting metabolic stability of this compound?

  • In silico metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl group hydrolysis or thiazole oxidation).
  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict hepatic clearance rates.
  • Quantum mechanical calculations (DFT) : Assess bond dissociation energies for oxidative hotspots .

Q. How can stability under varying pH conditions be systematically evaluated?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models.
  • Identification of degradants : LC-MS/MS to characterize hydrolyzed or oxidized products (e.g., sulfonic acid derivatives) .

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